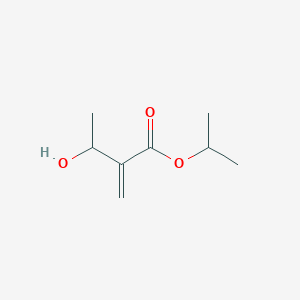
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester is an organic compound with a complex structure It is a derivative of butanoic acid, featuring a hydroxy group at the third carbon, a methylene group at the second carbon, and an ester linkage with 1-methylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents such as ethanol, methanol, and acetone
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism by which butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methylene groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The ester linkage also contributes to the compound’s stability and solubility in various solvents.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 3-hydroxy-, methyl ester
- Butanoic acid, 3-methyl-, 1-methylethyl ester
- Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester
Uniqueness
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester is unique due to its specific structural features, including the combination of hydroxy, methylene, and ester groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
88039-43-4 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
propan-2-yl 3-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)11-8(10)6(3)7(4)9/h5,7,9H,3H2,1-2,4H3 |
Clave InChI |
GWUOBKPBUCNEHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(=C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)

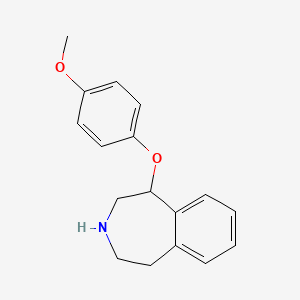


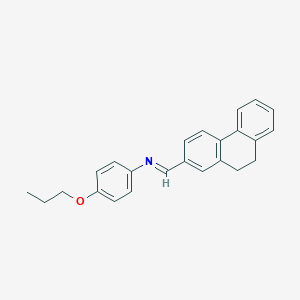
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
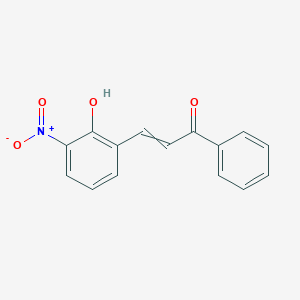
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
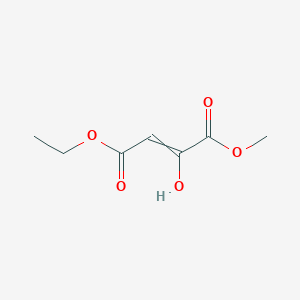
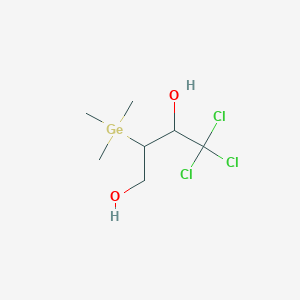
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)

![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
